8-Ethoxyquinolin-5-amine

Antimalarial Drug Metabolism Structure-Activity Relationship

Replace class-level 8-aminoquinoline assumptions with substitution-pattern precision. 8‑Ethoxyquinolin‑5‑amine (C5‑amine, C8‑ethoxy) redistributes quinoline electron density to alter CYP2D6 metabolic susceptibility versus primaquine‑class C8‑amines. Use this structurally defined probe for head‑to‑head in vitro metabolic stability, antiplasmodial/antileishmanial potency, and in vivo hemolytic toxicity comparisons. The C5 primary amine enables amidation, reductive amination, sulfonamide, or endoperoxide conjugation—accessing hybrid leads from an underexplored C5 vector. Intermediate lipophilicity (XLogP 1.6, TPSA 48.1 Ų) supports favorable solubility and oral‑absorption profiles. Select for SAR campaigns that demand scaffold‑specific, non‑interchangeable building blocks.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 75793-53-2
Cat. No. B2385881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxyquinolin-5-amine
CAS75793-53-2
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCCOC1=C2C(=C(C=C1)N)C=CC=N2
InChIInChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3
InChIKeyBPAUMUIICJTMEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Ethoxyquinolin-5-amine (CAS 75793-53-2): Chemical Identity and Core Procurement Specifications


8-Ethoxyquinolin-5-amine (CAS 75793-53-2) is a substituted 8-aminoquinoline derivative featuring an ethoxy group at the C8 position and a primary amine at the C5 position of the quinoline core, with a molecular formula of C11H12N2O and exact molecular weight of 188.094963011 g/mol . The compound is commercially available from multiple chemical suppliers at standard purities of 95–97%, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC verification . While structurally belonging to the 8-aminoquinoline class—a scaffold historically associated with antimalarial and antiprotozoal agents—this specific substitution pattern (C5-amine, C8-ethoxy) distinguishes it from classic drugs like primaquine and tafenoquine that bear the amine at C8, thereby placing it in a distinct physicochemical and pharmacological space [1].

Why 8-Ethoxyquinolin-5-amine (CAS 75793-53-2) Cannot Be Readily Substituted by Other 8-Aminoquinoline Analogs


Within the 8-aminoquinoline class, minor structural modifications produce profound and non-linear changes in biological activity, metabolic fate, and hemolytic toxicity profiles [1]. The position of the amine substituent is particularly critical: classical antimalarial 8-aminoquinolines (primaquine, tafenoquine) bear the amine at C8 and rely on CYP2D6-mediated ring oxidation for both efficacy and the generation of hemolytic metabolites [2]. In contrast, 8-Ethoxyquinolin-5-amine features the amine at C5 and an ethoxy at C8—a substitution pattern that fundamentally alters electron distribution across the quinoline ring, thereby affecting susceptibility to metabolic oxidation, protein binding, and the resulting therapeutic-toxicological balance [3]. The assumption that any 8-aminoquinoline scaffold derivative will behave similarly is therefore invalid; each substitution pattern must be evaluated independently, and procurement decisions should be guided by specific experimental or synthetic requirements rather than class-level interchangeability.

Quantitative Evidence for Differentiated Selection of 8-Ethoxyquinolin-5-amine (CAS 75793-53-2) vs. Structural Comparators


Metabolic Stability and CYP2D6 Susceptibility: C5- vs. C8-Amine Substitution Patterns in 8-Aminoquinolines

Classical 8-aminoquinolines with the amine at C8 (e.g., primaquine, tafenoquine) undergo CYP2D6-mediated ring oxidation that generates both active metabolites and hemolytic toxin precursors, limiting clinical utility in G6PD-deficient populations [1]. Studies on endoperoxide-8-aminoquinoline hybrids have demonstrated that blocking the quinoline C-5 position does not result in loss of dual-stage antimalarial activity, indicating that substitution at C5 is compatible with biological efficacy while potentially altering the metabolic pathway that drives hemolytic toxicity [2]. 8-Ethoxyquinolin-5-amine, with its amine at C5 rather than C8, presents an alternative metabolic entry point that may evade the CYP2D6-dependent ring oxidation pathway responsible for primaquine's hemolytic liability, though direct comparative toxicity data for this specific compound are not available in the published literature [3].

Antimalarial Drug Metabolism Structure-Activity Relationship

Antileishmanial Scaffold Potential: 8-Aminoquinoline Derivatization with Altered Amine Position

The 8-aminoquinoline scaffold has been validated as a platform for antileishmanial drug development, with sitamaquine (an 8-aminoquinoline derivative) advancing to clinical evaluation for visceral leishmaniasis and NPC1161B demonstrating promising antileishmanial activity [1]. A 2024 review in Frontiers identified both 4- and 8-aminoquinolines as potential platforms for designing new leishmanicidal agents, emphasizing the importance of ring substitution patterns [2]. 8-Ethoxyquinolin-5-amine represents a distinct substitution pattern within this validated scaffold—the C5-amine/C8-ethoxy arrangement is not represented among clinically advanced 8-aminoquinolines, which predominantly bear amine functionality at C8 with varied side chains [3].

Antileishmanial Antiprotozoal Medicinal Chemistry

Chemical Versatility: Amino Functionality at C5 Enables Distinct Synthetic Derivatization Pathways

The C5 primary amine in 8-Ethoxyquinolin-5-amine provides a reactive handle for amide formation, Schiff base synthesis, diazonium coupling, and urea/thiourea conjugation—transformations that are central to constructing focused libraries of quinoline-based bioactive molecules . This C5-amine position is distinct from the C8-amine position found in commercial 8-aminoquinoline drugs, meaning that the spatial orientation of any conjugated pharmacophore relative to the quinoline core will differ substantially between derivatives prepared from 8-Ethoxyquinolin-5-amine versus those derived from standard C8-amino building blocks [1]. Additionally, the C8-ethoxy group serves as a synthetic handle for subsequent deprotection (yielding 8-hydroxy intermediates) or for modulating lipophilicity, with a calculated XLogP value of 1.6 .

Organic Synthesis Quinoline Chemistry Pharmaceutical Intermediates

Recommended Research and Industrial Applications for 8-Ethoxyquinolin-5-amine (CAS 75793-53-2) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies Exploring C5- vs. C8-Amine Substitution Effects on Antiprotozoal Efficacy and Metabolic Toxicity

8-Ethoxyquinolin-5-amine serves as a structurally defined probe for SAR investigations aimed at dissociating the antimalarial or antileishmanial efficacy of the 8-aminoquinoline scaffold from CYP2D6-dependent hemolytic toxicity. As established in Section 3, the C5-amine substitution pattern alters metabolic susceptibility compared to C8-amine drugs such as primaquine [1]. Researchers can compare this compound head-to-head with C8-amine analogs in in vitro CYP2D6 metabolic stability assays, in vitro antiplasmodial or antileishmanial potency screens, and in vivo hemolytic toxicity models, thereby generating quantitative data to inform the design of safer antiprotozoal agents [2].

Synthesis of Novel Quinoline-Based Hybrid Molecules via C5-Amine Derivatization

The C5 primary amine provides a reactive synthetic handle for constructing hybrid molecules that are inaccessible from standard C8-amino building blocks. As detailed in Section 3, this amine can undergo amidation, reductive amination, sulfonamide formation, or conjugation with endoperoxide, pyrazolopyrimidine, or squaramide pharmacophores—classes known to produce potent dual-stage antimalarial agents [3]. The resulting hybrids will present conjugated moieties from the C5 vector rather than the C8 vector, potentially yielding distinct binding modes and selectivity profiles that justify exploration of this underexamined chemical space.

Medicinal Chemistry Scaffold Diversification for Antileishmanial Drug Discovery

Given the established utility of 8-aminoquinolines as a platform for antileishmanial drug development (sitamaquine, NPC1161B) [4], 8-Ethoxyquinolin-5-amine offers a structurally differentiated entry point for generating novel antileishmanial leads. The C5-amine/C8-ethoxy substitution pattern is not represented among clinically advanced 8-aminoquinolines, presenting an opportunity to explore underexamined regions of the 8-aminoquinoline SAR landscape. This compound is suitable for integration into high-throughput screening cascades or focused library synthesis programs targeting Leishmania species [5].

Physicochemical Property Modulation and Lipophilicity Optimization Studies

With a calculated XLogP of 1.6 and topological polar surface area of 48.1 Ų , 8-Ethoxyquinolin-5-amine occupies a lipophilicity range distinct from more hydrophobic 8-aminoquinoline drugs such as tafenoquine (estimated LogP ~4.5). This intermediate lipophilicity may confer favorable solubility and permeability characteristics for oral absorption or cell-based assay compatibility. The C8-ethoxy group can be selectively deprotected to yield the 8-hydroxy analog, enabling systematic exploration of how C8 substitution modulates physicochemical and pharmacokinetic parameters within the 5-aminoquinoline series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Ethoxyquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.